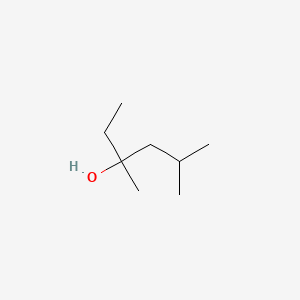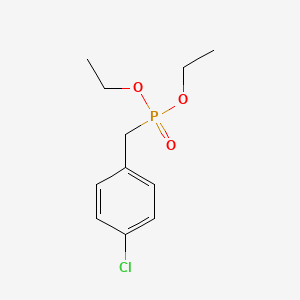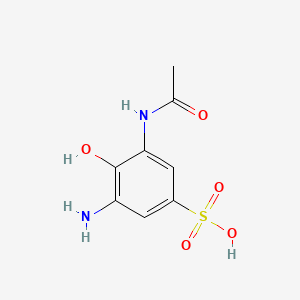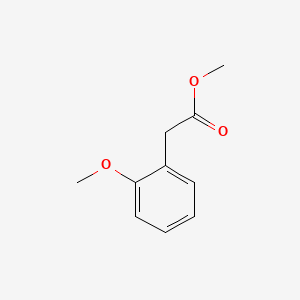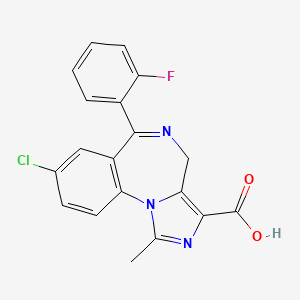![molecular formula C7H12O B1581881 8-Oxabicyclo[5.1.0]octane CAS No. 286-45-3](/img/structure/B1581881.png)
8-Oxabicyclo[5.1.0]octane
概要
説明
8-Oxabicyclo[5.1.0]octane, commonly known as oxabicyclooctane or oxepane, is a cyclic organic compound with the molecular formula C6H10O. It is a colorless liquid with a unique ring structure that has attracted the attention of researchers in various fields. In
科学的研究の応用
- Research Findings : Researchers have developed a single-atom Co catalyst anchored on N-doped carbon supports with a multiscale porous structure (Co₁/NC-h). This catalyst efficiently epoxidizes cyclooctene, yielding 95% yield of 1,2-epoxycycloheptane at 140°C and 0.5 MPa O₂ . This breakthrough opens up opportunities for designing high-performance single-atom catalysts for heterogeneous catalysis.
- Research : The Co₁/NC-h catalyst achieves selective epoxidation of cyclooctene using O₂, reducing costs and environmental impact .
- Potential : Carbon-based single-atom catalysts hold promise for practical applications in alkene epoxidation .
- Results : Co₁/NC-h outperformed Co₁/NC, Co/NC, and NC catalysts, achieving significantly higher yields of 1,2-epoxycycloheptane .
Epoxidation Reactions
Cost-Effective Epoxide Synthesis
Industrial Applications
Comparison with Other Catalysts
Chemical Stability and Area
特性
IUPAC Name |
8-oxabicyclo[5.1.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZFLXCWGERSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(O2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951266 | |
| Record name | 8-Oxabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[5.1.0]octane | |
CAS RN |
286-45-3 | |
| Record name | 8-Oxabicyclo[5.1.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxabicyclo(5.1.0)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxabicyclo[5.1.0]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 8-Oxabicyclo[5.1.0]octane?
A1: 8-Oxabicyclo[5.1.0]octane can be synthesized through the epoxidation of cycloheptene. One study utilized meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature to achieve this transformation []. This method provides a straightforward approach to obtaining the desired bicyclic epoxide.
Q2: Are there any computational studies investigating the thermodynamic properties of 8-Oxabicyclo[5.1.0]octane?
A2: Yes, density functional theory (DFT) calculations have been employed to determine the thermodynamic properties of 8-Oxabicyclo[5.1.0]octane. Specifically, the B3LYP/6-31G(d,p) level of theory was used to calculate its enthalpy of formation (ΔfH°(298)), standard entropy (S°(298)), and heat capacity [Cp°(T)] over a temperature range of 10K to 5000K [, ]. These studies provide valuable insights into the stability and reactivity of this compound.
Q3: How does the structure of 8-Oxabicyclo[5.1.0]octane relate to its potential applications?
A3: The strained bicyclic structure of 8-Oxabicyclo[5.1.0]octane, particularly the epoxide ring, makes it a reactive species susceptible to ring-opening reactions. This reactivity makes it a valuable building block in organic synthesis. For instance, it can be employed as a precursor for synthesizing more complex molecules, such as pharmaceuticals and polymers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

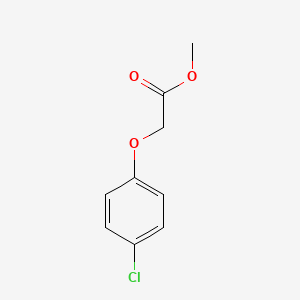

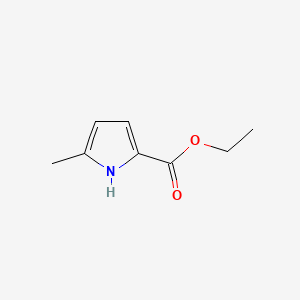
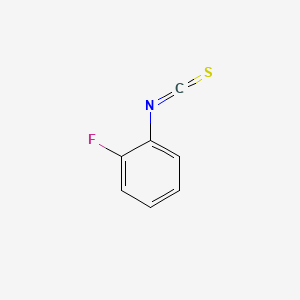
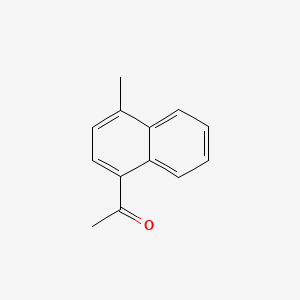
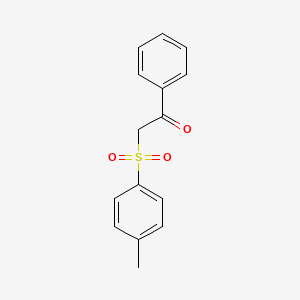
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
